Benzyl alcohol, o-(o-tolyl)-

Vue d'ensemble

Description

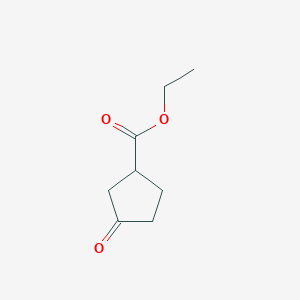

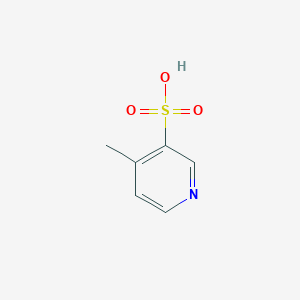

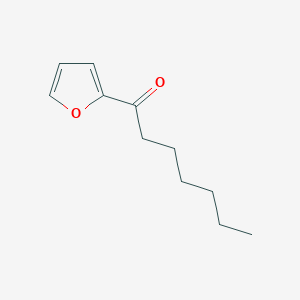

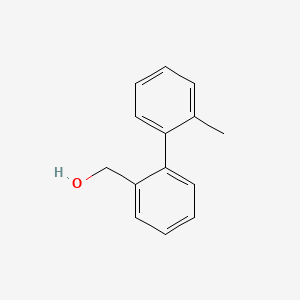

“Benzyl alcohol, o-(o-tolyl)-” is a chemical compound with the molecular formula C14H14O . It contains a total of 30 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group(s), and 1 primary alcohol(s) .

Synthesis Analysis

The synthesis of benzyl alcohol involves the selective hydrogenation of benzaldehyde, an environmentally friendly industrial process. This reaction is catalyzed by Pd-based catalysts on different support groups. The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .Applications De Recherche Scientifique

Organic Synthesis: Oxidation to Benzaldehyde

In organic chemistry, the oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation. This compound, when subjected to oxidizing conditions, can be converted into benzaldehyde . Benzaldehyde is a precursor to various fine chemicals and pharmaceuticals, making this transformation valuable in synthetic organic chemistry.

Catalysis: Electrocatalytic Applications

The electrocatalytic oxidation of benzyl alcohols, including derivatives like (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol, is gaining attention due to its sustainable approach . Using 3D printing technology, catalysts can be designed to facilitate this oxidation without the need for external oxidants, enhancing atom economy and reducing pollution.

Pharmaceutical Industry: Inhibitor Development

In the pharmaceutical industry, derivatives of this compound have been explored as small-molecule inhibitors of the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy . These inhibitors can potentially overcome the limitations of monoclonal antibodies, offering improved tissue penetration and oral bioavailability.

Agricultural Chemistry: Pesticide Synthesis

(2’-Methyl-[1,1’-biphenyl]-2-yl)methanol serves as an intermediate in the synthesis of Bifenthrin, a widely used synthetic pyrethroid insecticide. Its role in the production of pesticides highlights its importance in agricultural chemistry.

Green Chemistry: Selective Oxidation

The selective oxidation of benzyl alcohols to benzaldehyde using green chemistry principles is another significant application . This process utilizes clean oxidants and supported metal nanoparticles, minimizing environmental impact while producing valuable carbonyl compounds.

Nuclear Medicine: PET Tracer Development

In nuclear medicine, derivatives based on the (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol scaffold are being developed as small-molecule positron emission tomography (PET) tracers . These tracers can non-invasively quantify PD-L1 expression on tumors, aiding in patient stratification for immunotherapy.

Analytical Chemistry: HPLC Additive

This compound is also used as a mobile phase additive in high-performance liquid chromatography (HPLC), enhancing the separation of substances during analysis . Its role in analytical chemistry underscores its versatility and utility in research applications.

Material Science: Additive Manufacturing

The use of (2’-Methyl-[1,1’-biphenyl]-2-yl)methanol derivatives in additive manufacturing, particularly in the development of catalysts via 3D printing, represents a novel application in material science . This showcases the compound’s potential in the creation of advanced materials with precise properties.

Propriétés

IUPAC Name |

[2-(2-methylphenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-9,15H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMHBKWJLSGNIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221322 | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl alcohol, o-(o-tolyl)- | |

CAS RN |

7111-76-4 | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007111764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-2-methanol, 2'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1583536.png)